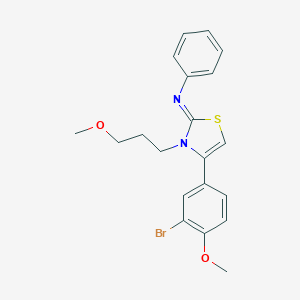![molecular formula C18H26N2O5S B257720 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, also known as EMT or MT-45, is a synthetic opioid that was first synthesized in the 1960s. It is a potent analgesic that has been used in scientific research to study the opioid receptor system and its role in pain management.
作用机制
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to produce dose-dependent decreases in body temperature and heart rate. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been found to have a long half-life in the body, which may contribute to its potential for abuse.
实验室实验的优点和局限性
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which allows for precise targeting of the opioid receptor system. It is also relatively stable and easy to synthesize. However, 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several limitations for use in lab experiments. It has a high potential for abuse and dependence, which may limit its usefulness in certain studies. It is also not approved for human use, which may limit its translational potential.
未来方向
There are several future directions for research on 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate. One area of interest is the development of safer and more effective opioid analgesics that target the mu-opioid receptor system. Another area of interest is the study of the pharmacokinetics and metabolism of 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate in the body, which may help to improve its safety and efficacy. Finally, there is a need for further research on the potential for abuse and dependence associated with 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, which may inform the development of strategies to prevent opioid misuse and addiction.
合成方法
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate is synthesized by reacting 2-ethyl-4-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1-piperidinyl acetyl chloride to form the corresponding amide. The final step involves reacting the amide with ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst to form 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate.
科学研究应用
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been used in scientific research to study the opioid receptor system and its role in pain management. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has also been used to study the pharmacokinetics and metabolism of opioids in the body.
属性
产品名称 |
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate |
|---|---|
分子式 |
C18H26N2O5S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
2-O-ethyl 4-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-18(23)15-12(3)14(17(22)24-4)16(26-15)19-13(21)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,21) |
InChI 键 |
ZDLCMZLIXCBOFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)


![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)